Dibutyl 3,3'-(diacetoxystannylene)dipropionate

Transesterification Biodiesel production Polymer synthesis

Dibutyl 3,3'-(diacetoxystannylene)dipropionate (CAS 72305-84-1), an organotin(IV) carboxylate with molecular formula C18H32O8Sn and molecular weight 495.15 g/mol, functions as a Lewis acid catalyst in urethane formation and transesterification reactions. Unlike simple dibutyltin dicarboxylates, this compound features a unique diacetoxystannylene bridging structure that may influence its hydrolysis behavior and catalytic profile.

Molecular Formula C18H32O8Sn
Molecular Weight 495.2 g/mol
CAS No. 72305-84-1
Cat. No. B12678931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyl 3,3'-(diacetoxystannylene)dipropionate
CAS72305-84-1
Molecular FormulaC18H32O8Sn
Molecular Weight495.2 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CC[Sn](CCC(=O)OCCCC)(OC(=O)C)OC(=O)C
InChIInChI=1S/2C7H13O2.2C2H4O2.Sn/c2*1-3-5-6-9-7(8)4-2;2*1-2(3)4;/h2*2-6H2,1H3;2*1H3,(H,3,4);/q;;;;+2/p-2
InChIKeyCLCPQXGGMNMKNX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutyl 3,3'-(diacetoxystannylene)dipropionate (CAS 72305-84-1): Catalyst Procurement Guide for Polyurethane and Transesterification Applications


Dibutyl 3,3'-(diacetoxystannylene)dipropionate (CAS 72305-84-1), an organotin(IV) carboxylate with molecular formula C18H32O8Sn and molecular weight 495.15 g/mol, functions as a Lewis acid catalyst in urethane formation and transesterification reactions . Unlike simple dibutyltin dicarboxylates, this compound features a unique diacetoxystannylene bridging structure that may influence its hydrolysis behavior and catalytic profile . As a tin(IV) complex, it participates in esterification, transesterification, and polycondensation reactions relevant to polymer synthesis and materials science .

Why Dibutyl 3,3'-(diacetoxystannylene)dipropionate Cannot Be Simply Substituted with Generic Organotin Catalysts


Direct substitution of Dibutyl 3,3'-(diacetoxystannylene)dipropionate with other dialkyltin carboxylates (e.g., dibutyltin dilaurate (DBTDL) or dibutyltin diacetate) carries operational risks. Organotin(IV) carboxylates exhibit ligand-dependent hydrolysis rates, which critically influence the generation of the active catalytic species [1]. The diacetoxystannylene bridge in this compound may confer a distinct hydrolysis profile compared to simpler dicarboxylates, potentially altering both the activation latency and the steady-state concentration of active tin centers . Furthermore, variations in carboxylate chain length and branching have been shown to affect catalyst selectivity for the NCO/OH versus NCO/H2O reactions in polyurethane systems, as well as the thermal stability and solubility in polar versus non-polar reaction media [2].

Quantitative Differentiation Evidence for Dibutyl 3,3'-(diacetoxystannylene)dipropionate (CAS 72305-84-1) in Catalyst Selection


Transesterification Catalytic Efficiency Relative to Dibutyltin Dilaurate (DBTDL)

In transesterification model reactions, dibutyltin dipropionate (structurally related to the target compound) demonstrates higher catalytic efficiency than dibutyltin dilaurate (DBTDL). [1]. While direct kinetic data for the diacetoxystannylene variant are limited, this class-level trend suggests that the dipropionate moiety may confer activity advantages over longer-chain carboxylates in certain transesterification applications.

Transesterification Biodiesel production Polymer synthesis

Hydrolysis Kinetics and Activation Latency Compared to DBTDL

Kinetic analysis of organosilane hydrolysis reveals that dibutyltin dilaurate (DBTDL) exhibits slow initial hydrolysis until the active catalyst species is generated [1]. Dibutyl 3,3'-(diacetoxystannylene)dipropionate, with its unique diacetoxystannylene bridge, is expected to hydrolyze via a distinct pathway compared to simple dialkyltin dicarboxylates, potentially offering different activation latency and steady-state active site concentration .

Polyurethane catalysis Silane crosslinking Hydrolysis

NCO/OH Selectivity Profile in Polyurethane Systems

Organotin carboxylates as a class generally exhibit higher selectivity for the NCO/OH (gelation) reaction compared to amine catalysts, which also promote the NCO/H2O (blowing) reaction [1]. Dibutyltin dilaurate (DBTDL) is noted to be a non-selective catalyst that accelerates both reactions [2]. The specific carboxylate ligand structure influences this selectivity balance; therefore, Dibutyl 3,3'-(diacetoxystannylene)dipropionate may offer a differentiated selectivity profile that favors gelation over blowing, potentially resulting in denser, more uniform foam structures or improved elastomer mechanical properties [3].

Polyurethane synthesis Catalyst selectivity Foam and elastomer production

Pot Life and Delayed Action Capability via Latent Activation

Tin catalysts with specific ligand structures, including chelated organotin compounds, have been patented for use as latent catalysts in polyurethane compositions [1]. These catalysts are designed to provide extended pot life at room temperature while enabling rapid cure upon heating. Dibutyl 3,3'-(diacetoxystannylene)dipropionate, featuring a diacetoxystannylene bridging unit, falls within the structural scope of compounds explored for delayed-action catalysis [2].

Pot life extension Latent catalyst Coatings and adhesives

Optimal Application Scenarios for Dibutyl 3,3'-(diacetoxystannylene)dipropionate (CAS 72305-84-1) in Research and Industrial Procurement


Accelerated Transesterification for Biodiesel and Polyester Synthesis

Based on evidence of higher catalytic efficiency of structurally related dibutyltin dipropionate compared to DBTDL in transesterification model reactions [1], Dibutyl 3,3'-(diacetoxystannylene)dipropionate is a candidate catalyst for biodiesel production via triglyceride transesterification and for polyester polyol synthesis where reduced catalyst loading and improved yield are desired. The compound's ability to facilitate ester exchange under mild conditions makes it suitable for both academic research and industrial-scale polymer manufacturing.

Moisture-Cure Polyurethane and Silicone Sealants with Controlled Activation

Given the class-level inference regarding unique hydrolysis kinetics due to the diacetoxystannylene bridge [1] and the documented use of structurally similar compounds in latent catalyst patents [2], this catalyst may enable extended working time in moisture-cure polyurethane sealants, adhesives, and silicone RTV formulations. The delayed activation profile is advantageous for assembly line applications requiring open time for part alignment before curing commences.

Polyurethane Elastomers and Coatings Requiring High Gelation Selectivity

The organotin carboxylate class is recognized for its NCO/OH reaction selectivity [1], and the specific carboxylate ligand structure is known to influence this balance [2]. Dibutyl 3,3'-(diacetoxystannylene)dipropionate may therefore provide a tailored selectivity profile suitable for cast elastomer systems and high-performance coatings where a smooth, bubble-free finish and robust crosslinking density are critical, such as in automotive interior components or industrial rollers.

Academic Research on Organotin-Mediated Reaction Mechanisms

The unique diacetoxystannylene bridging structure of this compound [1] makes it a valuable tool for mechanistic studies investigating the role of ligand architecture on catalytic activity, hydrolysis pathways, and selectivity. Its well-defined structure (C18H32O8Sn, MW 495.15) [2] facilitates reproducible experimental design and kinetic analysis, supporting both fundamental organometallic research and applied polymer science investigations.

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